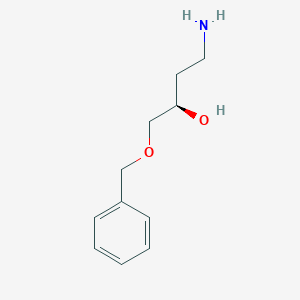
(2R)-4-Amino-1-(benzyloxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-(benzyloxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as ®-4-chloro-1-(benzyloxy)butan-2-ol.
Nucleophilic Substitution: The chloro group is substituted with an amino group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with ammonia or an amine under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Amino-1-(benzyloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2R)-4-Amino-1-(benzyloxy)butan-2-one.
Reduction: Formation of (2R)-4-Amino-1-(benzyloxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-4-Amino-1-(benzyloxy)butan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of amino alcohols with biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-Amino-1-(benzyloxy)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Amino-1-(benzyloxy)butan-2-ol: The enantiomer of the compound with similar properties but different optical activity.
4-Amino-1-(benzyloxy)butan-2-ol: The racemic mixture containing both enantiomers.
4-Amino-1-(methoxy)butan-2-ol: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is unique due to its specific chiral configuration, which can result in different biological activity and reactivity compared to its enantiomer or racemic mixture. The presence of the benzyloxy group also imparts distinct chemical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-4-amino-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChI Key |
XOUYBRFTHNBTDV-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CCN)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


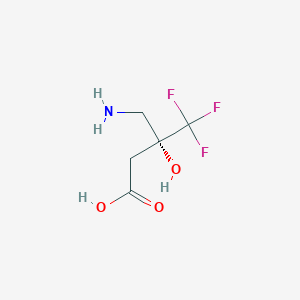
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
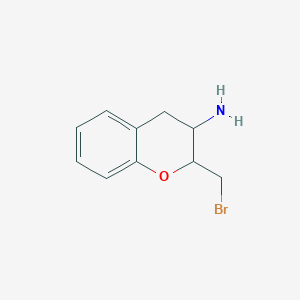
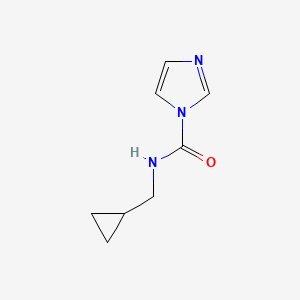
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
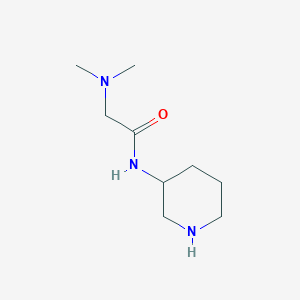

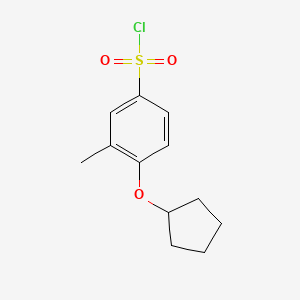
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)



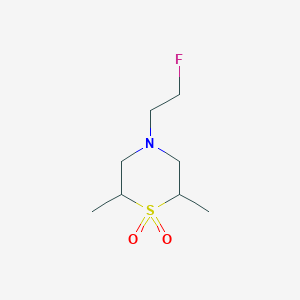
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
